Computed Lipophilicity (XLogP3) of 2-Bromo-5-nitrobenzohydrazide Differentiates It from the 2-Bromo-6-nitro Regioisomer
Computed XLogP3 values distinguish the 2-bromo-5-nitro isomer from the 2-bromo-6-nitro isomer. The target compound (2-bromo-5-nitrobenzohydrazide) and the 2-bromo-4-nitro isomer share an XLogP3 of 0.1, whereas the 2-bromo-6-nitro isomer exhibits a lower XLogP3 of -0.1, indicating greater polarity [1][2][3]. This difference, while numerically modest, corresponds to approximately a 2-fold difference in predicted octanol–water partition coefficient for neutral species and may influence passive membrane permeability in cell-based assays [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 (2-Bromo-5-nitrobenzohydrazide, CID 53416673) |
| Comparator Or Baseline | 2-Bromo-4-nitrobenzohydrazide: XLogP3 = 0.1; 2-Bromo-6-nitrobenzohydrazide: XLogP3 = -0.1 |
| Quantified Difference | ΔXLogP3 = 0.2 between 2-Br-5-NO2 and 2-Br-6-NO2 isomers (~1.6-fold in logP units) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lipophilicity directly impacts passive membrane permeability and non-specific binding; using the wrong regioisomer can alter cellular uptake profiles in SAR campaigns.
- [1] PubChem Compound Summary for CID 53416673, 2-Bromo-5-nitrobenzohydrazide, XLogP3 = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/1379343-55-1 (accessed 2026-05-06). View Source
- [2] PubChem Compound Summary for CID 66525411, 2-Bromo-4-nitrobenzohydrazide, XLogP3 = 0.1. https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-4-nitrobenzohydrazide (accessed 2026-05-06). View Source
- [3] PubChem Compound Summary for CID 169494940, 2-Bromo-6-nitrobenzohydrazide, XLogP3 = -0.1. https://pubchem.ncbi.nlm.nih.gov/compound/2-bromo-6-nitrobenzohydrazide (accessed 2026-05-06). View Source
